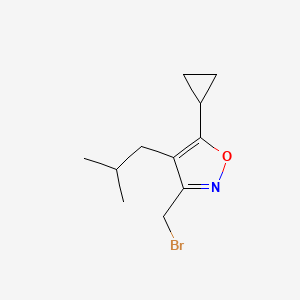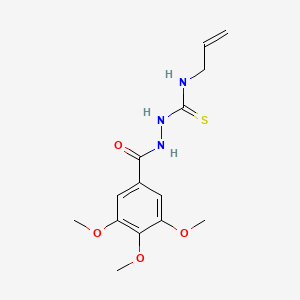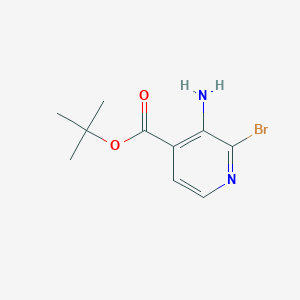
3-(溴甲基)-5-环丙基-4-(2-甲基丙基)-1,2-恶唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound’s description would typically include its molecular formula, structure, and possibly its weight. It might also include the type of compound it is (for example, whether it’s an alkane, alkene, alkyne, etc.) .
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It would include the reactants, products, and conditions of the reaction .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable features .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and conditions of each reaction .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its boiling point, melting point, solubility, and reactivity .科学研究应用
合成制备和反应
3-(溴甲基)-5-环丙基-4-(2-甲基丙基)-1,2-恶唑可用作合成制备的反应性支架,尤其是在取代反应中。其溴甲基可以用于通过取代反应合成各种烷基氨基-、烷基硫代-和烷氧基-(甲基)恶唑。这种反应性有助于构建各种分子结构,突出了其在合成有机化学和药物发现中的用途。使用 2-(卤代甲基)-4,5-二苯基恶唑生成扩展的恶唑骨架证明了此类化合物在合成策略中的多功能性 (Patil & Luzzio, 2016).
抗菌剂开发
恶唑烷酮类是一类抗菌剂,其研究重点在于改善其安全性并拓宽其抗菌谱。恶唑烷酮结构的修饰,例如用 1,2,3-三唑取代乙酰胺基团,已显示出开发新型抗菌剂的希望,这些抗菌剂对单胺氧化酶 A (MAO-A) 的影响较小,因此有可能改善这些药物的安全性。这项研究强调了恶唑衍生物在促进更安全的抗菌药物开发中的潜力 (Reck 等,2005).
催化和肽修饰
末端炔烃与叠氮化物的铜(I)催化的 1,3-偶极环加成反应(称为点击反应)可以在固相上进行,将 1,4-取代的 [1,2,3]-三唑并入肽骨架或侧链。这种方法与固相肽合成相容,提供了一种温和且有效的肽修饰途径,这可能对新型生物活性肽和基于肽的材料的开发产生影响 (Tornøe、Christensen 和 Meldal,2002).
抗菌和抗癌活性
恶唑衍生物的结构修饰导致了具有显着抗菌和抗癌活性的化合物的发现。例如,合成新的 1-(5-苯基氨基-[1,3,4]噻二唑-2-基)甲基-5-氧代-[1,2,4]三唑和 1-(4-苯基-5-硫代-[1,2,4]三唑-3-基)甲基-5-氧代-[1,2,4]三唑衍生物产生了对各种微生物具有显着抗菌活性的化合物,突出了恶唑衍生物在治疗感染性疾病和癌症中的治疗潜力 (Demirbas、Karaoglu、Demirbaş 和 Sancak,2004).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-(bromomethyl)-5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-7(2)5-9-10(6-12)13-14-11(9)8-3-4-8/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQVSRTZIHXBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(ON=C1CBr)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1874621-25-6 |
Source


|
| Record name | 3-(bromomethyl)-5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2610861.png)
![3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2610864.png)


![N-benzyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2610869.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2610870.png)
![1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone](/img/structure/B2610871.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2610872.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2610873.png)
![2-[2-(4-methoxyphenyl)-1-(5-phenyl-1,3-thiazol-2-yl)ethyl]-1H-benzimidazole](/img/structure/B2610874.png)


![N-(2,5-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2610878.png)
